

Comparative Analysis of L-Methioninamide Hydrochloride in Cross-Reactivity Studies

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Compound of Interest

Compound Name: *L-Methioninamide hydrochloride*

Cat. No.: *B555339*

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This guide provides a comparative analysis of **L-Methioninamide hydrochloride** and its alternatives as inhibitors of methionyl-tRNA synthetase (MetRS). Due to the limited publicly available data on the specific cross-reactivity of **L-Methioninamide hydrochloride**, this document focuses on providing a framework for evaluating its potential selectivity. This is achieved by comparing the inhibitory activity of known MetRS inhibitors, detailing the experimental protocols required for such assessments, and illustrating the underlying biochemical pathway and a general workflow for cross-reactivity screening.

Performance Comparison of MetRS Inhibitors

L-Methioninamide hydrochloride is a known inhibitor of methionyl-tRNA synthetase (MetRS), an essential enzyme in protein synthesis. Its cross-reactivity profile, which is crucial for predicting off-target effects and potential toxicity, is not extensively documented in public literature. To provide a benchmark for its potential performance, the following table summarizes the inhibitory potency and selectivity of other well-characterized methionine analogues and inhibitors of MetRS.

Compound	Target Organism/Enzyme	Ki	IC50	Selectivity	Reference
REP8839	Staphylococcus aureus MetRS	10 pM	<1.9 nM	>1,000-fold vs. human mitochondrial MetRS; >1,000,000-fold vs. human cytoplasmic MetRS	[1][2][3][4][5]
L-methionine hydroxamate	E. coli MetRS	19 µM	-	Not reported	[6][7][8]
L-Methionine-S,R-sulfoximine (MSO)	Human Glutamine Synthetase	1.19 mM (reversible)	-	N/A (Inhibits a different enzyme)	[9]

Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates higher potency. Selectivity is the ratio of the inhibitor's potency against the target enzyme versus off-target enzymes.

Experimental Protocols

To determine the cross-reactivity of **L-Methioninamide hydrochloride**, its inhibitory activity would need to be assessed against MetRS from various species (e.g., bacterial, human) and a panel of other aminoacyl-tRNA synthetases. The following are detailed protocols for key in vitro assays used to measure the potency of MetRS inhibitors.

Methionyl-tRNA Synthetase (MetRS) Inhibition Assay: ATP-PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction, the formation of the methionyl-adenylate intermediate.

Materials:

- Purified MetRS enzyme (from the desired species)
- L-methionine
- ATP (Adenosine triphosphate)
- [32P]Pyrophosphate ([32P]PPi)
- Activated charcoal
- Tris-HCl buffer, pH 7.5
- MgCl₂
- KCl
- DTT (Dithiothreitol)
- Bovine Serum Albumin (BSA)
- Inhibitor compound (e.g., **L-Methioninamide hydrochloride**) at various concentrations
- Scintillation fluid and counter

Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, DTT, BSA, ATP, and L-methionine.
- Add varying concentrations of the inhibitor (**L-Methioninamide hydrochloride**) to the reaction mixture.
- Initiate the reaction by adding the purified MetRS enzyme and [32P]PPi.
- Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.

- Stop the reaction by adding a solution of activated charcoal, which binds the ATP.
- Filter the mixture to separate the charcoal-bound $[32\text{P}]\text{ATP}$ from the unbound $[32\text{P}]\text{PPi}$.
- Measure the radioactivity of the $[32\text{P}]\text{ATP}$ adsorbed to the charcoal using a scintillation counter.
- Calculate the percentage of inhibition for each inhibitor concentration and determine the IC_{50} value by plotting the percent inhibition against the logarithm of the inhibitor concentration. The K_i can then be calculated using the Cheng-Prusoff equation.^[1]

MetRS Inhibition Assay: tRNA Aminoacylation Assay

This assay measures the overall aminoacylation reaction, the attachment of methionine to its cognate tRNA.

Materials:

- Purified MetRS enzyme
- Total tRNA (from the desired species)
- $[3\text{H}]\text{L}$ -methionine
- ATP
- Tris-HCl buffer, pH 7.5
- MgCl_2
- KCl
- DTT
- BSA
- Inhibitor compound (e.g., **L-Methioninamide hydrochloride**) at various concentrations
- Trichloroacetic acid (TCA)

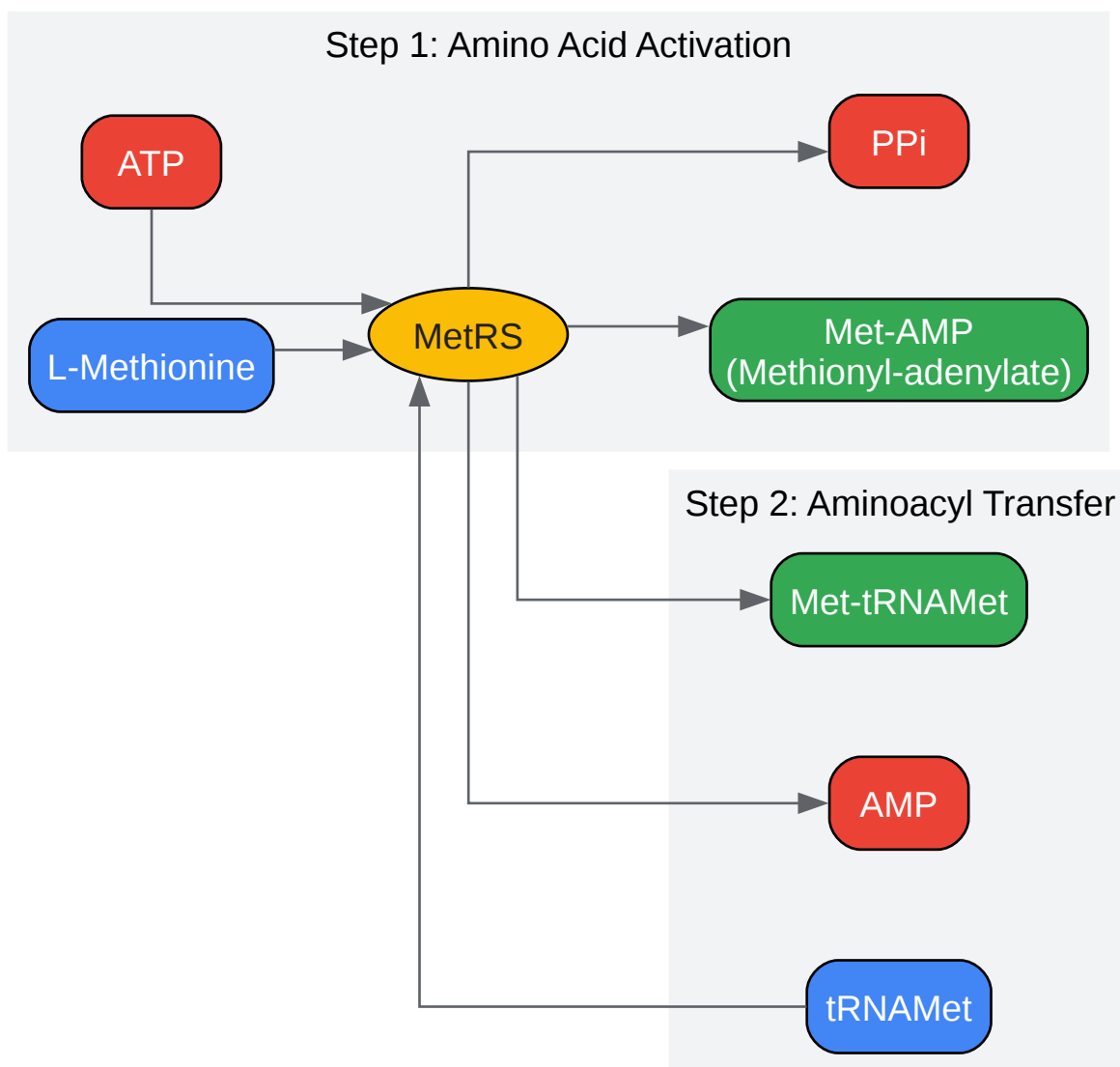
- Glass fiber filters
- Scintillation fluid and counter

Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, DTT, BSA, ATP, and total tRNA.
- Add varying concentrations of the inhibitor to the reaction mixture.
- Initiate the reaction by adding the MetRS enzyme and [3H]L-methionine.
- Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
- Stop the reaction by spotting the reaction mixture onto glass fiber filters and precipitating the tRNA with cold TCA.
- Wash the filters with cold TCA and ethanol to remove unincorporated [3H]L-methionine.
- Dry the filters and measure the radioactivity of the [3H]Met-tRNA using a scintillation counter.
- Calculate the percentage of inhibition and determine the IC₅₀ value as described in the ATP-Pi exchange assay protocol.[\[1\]](#)

Visualizations

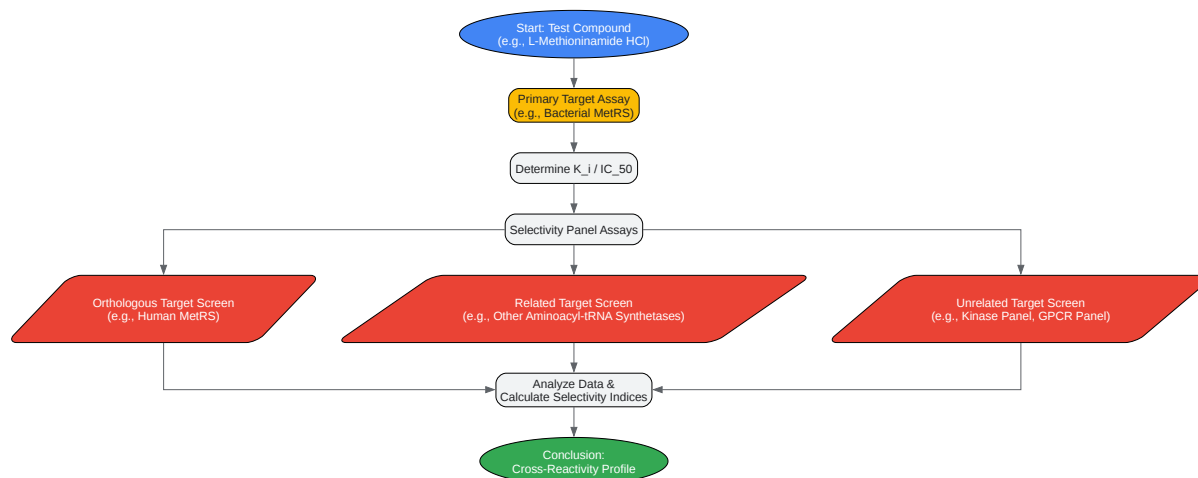
Methionyl-tRNA Synthetase (MetRS) Catalytic Cycle



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Caption: The two-step reaction catalyzed by MetRS.

General Workflow for Cross-Reactivity Screening



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Caption: A generalized workflow for assessing compound cross-reactivity.

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